6-fluoro-7-hydroxy-3,4-dihydro-1H-quinolin-2-one
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Overview
Description
6-Fluoro-7-hydroxy-3,4-dihydro-1H-quinolin-2-one is a chemical compound belonging to the quinolone family. Quinolones are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a fluorine atom at the 6th position and a hydroxyl group at the 7th position, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-7-hydroxy-3,4-dihydro-1H-quinolin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the desired product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-7-hydroxy-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 6-fluoro-7-keto-3,4-dihydro-1H-quinolin-2-one.
Reduction: Formation of 6-fluoro-7-hydroxy-3,4-dihydroquinoline.
Substitution: Formation of various substituted quinolones depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-7-hydroxy-3,4-dihydro-1H-quinolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new antibiotics and anticancer agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-fluoro-7-hydroxy-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication . In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-3,4-dihydro-2(1H)-quinolinone: Lacks the fluorine atom at the 6th position.
6-Fluoro-3,4-dihydroquinolin-2-one: Lacks the hydroxyl group at the 7th position.
Uniqueness
6-Fluoro-7-hydroxy-3,4-dihydro-1H-quinolin-2-one is unique due to the presence of both the fluorine atom and the hydroxyl group, which confer distinct chemical and biological properties. The fluorine atom enhances its lipophilicity and metabolic stability, while the hydroxyl group contributes to its reactivity and potential for hydrogen bonding .
Properties
Molecular Formula |
C9H8FNO2 |
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Molecular Weight |
181.16 g/mol |
IUPAC Name |
6-fluoro-7-hydroxy-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H8FNO2/c10-6-3-5-1-2-9(13)11-7(5)4-8(6)12/h3-4,12H,1-2H2,(H,11,13) |
InChI Key |
PPWOBCVKLIHIIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=CC(=C(C=C21)F)O |
Origin of Product |
United States |
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